N'-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide
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Overview
Description
N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chloro-4-methylphenyl group and a 2-methylbenzohydrazide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Substitution with the 3-chloro-4-methylphenyl group:
Attachment of the 2-methylbenzohydrazide moiety: The final step involves the condensation of the substituted pyrazolo[3,4-d]pyrimidine with 2-methylbenzohydrazide under suitable conditions, such as refluxing in ethanol.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the molecule.
Scientific Research Applications
N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Due to its potential therapeutic properties, the compound is studied for its effects on various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, molecular simulation studies have shown that similar compounds can fit into active sites of enzymes, inhibiting their function . The exact pathways and targets involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar substitution pattern and is used in various chemical and biological studies.
Pyrido[2,3-d]pyrimidines: These compounds are known for their therapeutic potential and are studied for their effects on various diseases.
The uniqueness of N’-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-methylbenzohydrazide lies in its specific substitution pattern and the combination of functional groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17ClN6O |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
N'-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide |
InChI |
InChI=1S/C20H17ClN6O/c1-12-5-3-4-6-15(12)20(28)26-25-18-16-10-24-27(19(16)23-11-22-18)14-8-7-13(2)17(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |
InChI Key |
CYTXPLRLJIFXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
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